Gli1-IN-1

Description

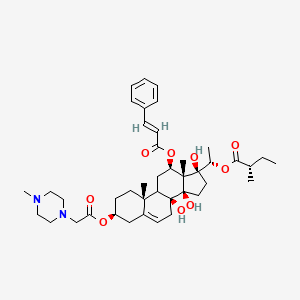

Properties

Molecular Formula |

C42H60N2O9 |

|---|---|

Molecular Weight |

736.9 g/mol |

IUPAC Name |

[(1S)-1-[(3S,8S,10R,12R,13R,14R,17S)-8,14,17-trihydroxy-10,13-dimethyl-3-[2-(4-methylpiperazin-1-yl)acetyl]oxy-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C42H60N2O9/c1-7-28(2)37(47)51-29(3)40(48)19-20-42(50)39(40,5)34(53-35(45)14-13-30-11-9-8-10-12-30)26-33-38(4)17-16-32(25-31(38)15-18-41(33,42)49)52-36(46)27-44-23-21-43(6)22-24-44/h8-15,28-29,32-34,48-50H,7,16-27H2,1-6H3/b14-13+/t28-,29-,32-,33?,34+,38-,39+,40+,41-,42+/m0/s1 |

InChI Key |

CXELXEUAFXDMTL-SWIMQBEISA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H](C)[C@@]1(CC[C@]2([C@@]1([C@@H](CC3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CN5CCN(CC5)C)C)O)OC(=O)/C=C/C6=CC=CC=C6)C)O)O |

Canonical SMILES |

CCC(C)C(=O)OC(C)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)OC(=O)CN5CCN(CC5)C)C)O)OC(=O)C=CC6=CC=CC=C6)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Gli1-IN-1: A Technical Guide to a Novel Hedgehog Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Gli1-IN-1 (also known as CBC-1), a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. By consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows, this document serves as a critical resource for professionals engaged in oncology research and drug development.

Introduction to Hedgehog Signaling and Gli1

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation has been implicated in the initiation and progression of numerous cancers, making it a prime target for therapeutic intervention. The final effectors of the Hh pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). Gli1 functions primarily as a transcriptional activator, driving the expression of genes involved in cell proliferation, survival, and differentiation. Due to its critical role in mediating the oncogenic outputs of the Hh pathway, direct inhibition of Gli1 is a compelling strategy for cancer therapy.

This compound (CAS 2923907-92-8) has emerged as a noteworthy inhibitor of the Hedgehog pathway, demonstrating potential as an anti-cancer agent. This guide will delve into its mechanism of action, supported by available data and experimental context.

Core Mechanism of Action of this compound

This compound exerts its inhibitory effects on the Hedgehog signaling pathway by targeting the Gli1 transcription factor. Unlike inhibitors that act upstream on the Smoothened (SMO) receptor, this compound functions at the terminal end of the signaling cascade. This downstream point of intervention is significant as it may overcome resistance mechanisms associated with SMO mutations. The primary mechanism of this compound is the suppression of Gli1-mediated transcriptional activity, leading to a reduction in the expression of Hh target genes. This ultimately results in the induction of apoptosis and the inhibition of tumor cell growth.

Hedgehog Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and the proposed point of intervention for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (CBC-1). This information is crucial for comparing its efficacy across different experimental systems.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Hedgehog Pathway Inhibition | Colorectal Cancer Cells | IC50 | 1.3 µM | [1][2] |

| Apoptosis Induction | Colorectal Cancer Cells | - | Induces apoptosis | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| BALB/c nude mice | HT29 Xenograft | 50 mg/kg; i.p.; once daily for 16 days | 68% tumor inhibition rate; reduced tumor size and weight; decreased Gli1 protein expression | [1] |

Note: There is a lack of publicly available data on the direct binding affinity (e.g., Kd) of this compound to the Gli1 protein. Further research is required to fully elucidate this aspect of its mechanism.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Gli-Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory effect of a compound on the transcriptional activity of Gli.

Objective: To determine the IC50 of this compound for Hedgehog pathway inhibition.

Methodology:

-

Cell Culture and Transfection:

-

Seed NIH/3T3 cells, which are responsive to Hedgehog signaling, in 24-well plates.

-

Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid (containing tandem Gli-binding sites upstream of the luciferase gene) and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

After transfection, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Induce Hedgehog signaling by adding a purified Shh ligand or a Smoothened agonist (e.g., SAG).

-

Incubate for 24-48 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the log of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes

This assay measures the effect of this compound on the mRNA expression levels of endogenous Hedgehog target genes.

Objective: To confirm that this compound inhibits the transcription of known Gli1 target genes.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line with a constitutively active Hedgehog pathway (e.g., from a Ptch1 knockout model) or a cell line responsive to Hh stimulation.

-

Treat the cells with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24-48 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the treated cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

qPCR:

-

Perform qPCR using primers specific for Hedgehog target genes (e.g., GLI1, PTCH1, HHIP) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

-

Data Analysis:

-

Calculate the relative mRNA expression levels using the ΔΔCt method.

-

Compare the expression levels in this compound-treated cells to the vehicle-treated control.

-

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Objective: To assess the ability of this compound to inhibit tumor growth in an animal model.

Methodology:

-

Cell Implantation:

-

Implant human cancer cells (e.g., HT29 colorectal cancer cells) subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Treatment:

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle to the respective groups.

-

-

Monitoring:

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Optionally, perform immunohistochemistry or western blotting on tumor lysates to analyze the expression of Gli1 and its target genes.

-

Conclusion

This compound is a promising small molecule inhibitor that targets the Hedgehog signaling pathway at the level of the Gli1 transcription factor. The available data indicates its potential as an anti-cancer agent, particularly in colorectal cancer. Its downstream mechanism of action may offer an advantage in overcoming resistance to upstream inhibitors. However, further research is needed to fully characterize its binding properties, expand the scope of its efficacy in different cancer models, and further elucidate its precise molecular interactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their exploration of this compound and other novel Hedgehog pathway inhibitors.

References

The Discovery and Synthesis of Gli1-IN-1: A Potent Inhibitor of the Hedgehog Signaling Pathway

A Technical Whitepaper for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Gli1-IN-1 (also known as CBC-1), a novel small molecule inhibitor of the Glioma-associated oncogene 1 (Gli1) transcription factor. Gli1 is a key effector of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in numerous cancers, making it a prime target for therapeutic intervention. This document details the high-throughput screening process that led to the identification of the parent compound, the chemical synthesis of this compound, and the extensive in vitro and in vivo studies characterizing its mechanism of action and anti-cancer efficacy. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Dysregulation of this pathway, often leading to the aberrant activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), is implicated in the pathogenesis of a wide range of human cancers, including basal cell carcinoma, medulloblastoma, and various solid tumors.[1][2] Gli1, in particular, acts as a terminal transcriptional activator in the Hh cascade, driving the expression of genes involved in cell proliferation, survival, and angiogenesis.[1][2] Consequently, direct inhibition of Gli1 represents a promising therapeutic strategy to overcome resistance to upstream pathway modulators, such as Smoothened (SMO) inhibitors.

This whitepaper focuses on this compound (CBC-1), a recently identified potent and selective inhibitor of Gli1. We will delve into the scientific journey from its initial discovery to its preclinical validation, providing researchers and drug development professionals with a detailed technical resource.

Discovery of this compound (CBC-1)

This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of Gli1-mediated transcription. The parent compound, Cynanbungeigenin C, was initially identified from a library of natural products. Subsequent structural modifications led to the synthesis of several derivatives, with CBC-1 emerging as a lead candidate with improved potency and drug-like properties.

High-Throughput Screening (HTS) Workflow

A cell-based luciferase reporter assay was employed for the primary HTS campaign. This assay utilizes a cell line stably transfected with a luciferase gene under the control of a Gli-responsive promoter. Activation of the Hh pathway leads to Gli1-mediated transcription and a corresponding increase in luciferase expression, which can be quantified by measuring luminescence.

References

The Role of Gli1-IN-1 in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the effects of the Gli1 inhibitor, Gli1-IN-1 (also known as CBC-1), in embryonic development is currently limited in publicly available scientific literature. This guide synthesizes the established role of the Gli1 transcription factor in embryogenesis, provides information on this compound derived from cancer cell studies, and presents generalized experimental protocols for the application of small molecule inhibitors in key developmental biology models. These protocols are intended as a starting point and would require significant optimization for this compound.

Introduction to Gli1 in Embryonic Development

The Gli family of zinc-finger transcription factors are the primary effectors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic patterning and organogenesis.[1] The Hh pathway is essential for the development of numerous structures, including the neural tube, limbs, skeleton, and craniofacial features. Gli1 functions predominantly as a transcriptional activator, amplifying the Hh signal. Its expression is a reliable indicator of Hh pathway activation.[2] Dysregulation of Gli1 activity during embryogenesis can lead to severe developmental abnormalities.

The Hedgehog/Gli1 Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding alleviates the PTCH-mediated inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a cascade that prevents the proteolytic cleavage of Gli2 and Gli3 into their repressor forms. Full-length Gli2 and Gli3, along with the induced expression of Gli1, translocate to the nucleus to activate the transcription of Hh target genes.[3]

Caption: Canonical Hedgehog signaling pathway leading to Gli1 activation and its inhibition by this compound.

This compound (CBC-1): A Direct Gli1 Inhibitor

This compound, also referred to as CBC-1, is a derivative of Cynanbungeigenin C. While its effects on embryonic development have not been extensively documented, studies in colorectal cancer (CRC) cell lines have provided insights into its mechanism of action and potential efficacy.

Mechanism of Action

Research on CRC cells has shown that CBC-1 directly targets the Gli1 protein.[4] A Cellular Thermal Shift Assay (CETSA) confirmed this direct interaction. By binding to Gli1, CBC-1 inhibits its transcriptional activity, leading to the downregulation of Hh pathway target genes. This inhibition of Gli1 function ultimately induces apoptosis and suppresses cell proliferation in cancer cells.[4]

Quantitative Data from In Vitro Cancer Studies

The following table summarizes the inhibitory effects of CBC-1 on various colorectal cancer cell lines. It is important to note that these values are from in vitro cancer cell proliferation assays and may not be directly translatable to effective concentrations or toxicological profiles in an embryonic context.

| Cell Line | IC50 of CBC-1 (µM) |

| HCT-116 | 1.3 ± 0.2 |

| SW480 | 2.1 ± 0.3 |

| LoVo | 3.5 ± 0.5 |

Data extrapolated from a study on colorectal cancer cells and should be interpreted with caution for developmental applications.[4]

Hypothetical Experimental Protocols for Assessing this compound in Embryonic Development

The following are generalized protocols for the administration of small molecule inhibitors to common model organisms in developmental biology. These would need to be adapted and optimized for this compound, including determining appropriate solvent, concentration range, and timing of administration.

Zebrafish Embryo Assay

Zebrafish are a powerful model for high-throughput screening of small molecules due to their external fertilization, rapid development, and optical transparency.[5]

Materials:

-

This compound (CBC-1)

-

Dimethyl sulfoxide (DMSO) as a solvent

-

E3 embryo medium

-

Breeding pairs of zebrafish

-

Petri dishes and multi-well plates

-

Stereomicroscope

Procedure:

-

Embryo Collection: Set up natural crosses of adult zebrafish and collect freshly fertilized eggs.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Working Solutions: Prepare a serial dilution of this compound in E3 medium to achieve the desired final concentrations. Include a vehicle control (DMSO in E3 medium).

-

Treatment: At the desired developmental stage (e.g., 4-6 hours post-fertilization), transfer a specific number of healthy embryos (e.g., 20-30) into each well of a multi-well plate containing the different concentrations of this compound or control solutions.

-

Incubation: Incubate the embryos at 28.5°C.

-

Phenotypic Analysis: At various time points (e.g., 24, 48, 72 hpf), examine the embryos under a stereomicroscope for developmental defects. Quantitative analysis can include measurements of body length, eye diameter, somite morphology, and heart rate. Specific staining (e.g., Alcian blue for cartilage) or in situ hybridization for Hh target gene expression can be performed.

-

Data Collection: Record the number of embryos exhibiting specific phenotypes at each concentration to determine a dose-response curve and potential teratogenic effects.

Mouse Embryo Assay

In vivo studies in pregnant mice allow for the assessment of developmental toxicity in a mammalian system.

Materials:

-

This compound (CBC-1)

-

Appropriate vehicle for injection (e.g., corn oil, saline with a solubilizing agent)

-

Timed-pregnant mice

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Timed Pregnancies: Set up timed matings of mice. The day a vaginal plug is observed is considered embryonic day 0.5 (E0.5).

-

Dosing Solution Preparation: Prepare the dosing solutions of this compound in a sterile, biocompatible vehicle.

-

Administration: On specific days of gestation (e.g., E8.5, a critical period for organogenesis), administer this compound or vehicle control to pregnant dams via intraperitoneal injection. The volume and needle size should be appropriate for the size of the mouse.[6][7]

-

Monitoring: Monitor the health of the dams throughout the pregnancy.

-

Embryo Collection and Analysis: At a specific embryonic day (e.g., E18.5), euthanize the dams and collect the fetuses. Examine the fetuses for external, visceral, and skeletal malformations. Quantitative measurements can include fetal weight and crown-rump length.

Chick Embryo Assay

The chick embryo provides an accessible in ovo system for studying developmental processes.

Materials:

-

This compound (CBC-1)

-

Fertilized chicken eggs

-

Incubator

-

Microsyringe or pulled glass capillary needles

-

Ethanol for sterilization

Procedure:

-

Incubation: Incubate fertilized eggs at 37.5-38°C in a humidified incubator.

-

Windowing: At the desired developmental stage (e.g., Hamburger-Hamilton stage 10), create a small window in the eggshell to expose the embryo.

-

Inhibitor Application: Prepare a solution of this compound. The inhibitor can be delivered systemically by injection into a chorioallantoic vein or locally by applying it on a carrier bead (e.g., soaked agarose bead) placed near a specific developing structure.[8][9]

-

Resealing and Re-incubation: Seal the window with sterile tape and return the egg to the incubator.

-

Analysis: After a desired incubation period, re-open the egg and analyze the embryo for developmental defects using microscopy, whole-mount in situ hybridization, or immunohistochemistry.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for assessing the teratogenic potential of a small molecule inhibitor like this compound in an embryonic model system.

Caption: A generalized workflow for assessing the effects of this compound on embryonic development.

Conclusion and Future Directions

While Gli1 is a well-established and crucial player in embryonic development, the specific effects of its inhibitor, this compound, remain to be elucidated in this context. The information gathered from cancer biology provides a valuable starting point for its potential mechanism of action. Future research should focus on systematic in vivo studies using established developmental models to determine the dose-dependent effects, teratogenic potential, and specific developmental processes disrupted by this compound. Such studies will be crucial for understanding the full toxicological profile of this compound and for the development of safe and effective therapeutic strategies that target the Hedgehog pathway.

References

- 1. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. CBC-1 as a Cynanbungeigenin C derivative inhibits the growth of colorectal cancer through targeting Hedgehog pathway component GLI 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Manual Small Molecule Screen Approaching High-throughput Using Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 7. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the rapid intravenous in ovo injection of developing amniote embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Direct Gli1 Inhibition on Cancer Cell Proliferation and Survival

An In-depth Analysis Using GANT61 as a Representative Gli1 Inhibitor

Notice: The compound "Gli1-IN-1" is not documented in publicly available scientific literature. This technical guide will utilize the well-characterized, potent, and specific small molecule inhibitor of Gli1, GANT61 , as a representative direct inhibitor to explore the impact on cancer cell proliferation and survival. The data, mechanisms, and protocols presented are based on published studies involving GANT61 and are intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various human cancers, driving tumorigenesis and progression.[1][2] The terminal effectors of this pathway are the Glioma-associated oncogene (Gli) family of zinc-finger transcription factors, with Gli1 acting as a primary transcriptional activator.[1][3] Aberrant Gli1 activation promotes the expression of target genes involved in numerous hallmarks of cancer, including relentless proliferation, evasion of apoptosis, and therapeutic resistance.[1][3] Direct inhibition of Gli1, downstream of the frequently targeted Smoothened (SMO) receptor, represents a promising therapeutic strategy to overcome resistance to SMO antagonists and suppress tumor growth in malignancies with Hh pathway activation.[4][5]

This guide details the effects of direct Gli1 inhibition, exemplified by GANT61, on cancer cell proliferation and survival. GANT61 functions by preventing the binding of Gli1 to its target DNA, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.[4][6] This document provides quantitative data on its efficacy, detailed experimental protocols for assessing its biological impact, and visual diagrams of the underlying signaling pathways and experimental workflows.

The Role of Gli1 in Cancer and Mechanism of Inhibition

The Hedgehog-Gli1 Signaling Axis

In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched1 (PTCH1) receptor alleviates its inhibition of the G-protein coupled receptor, Smoothened (SMO).[7] Activated SMO then triggers a cascade that prevents the proteolytic cleavage of Gli2 and Gli3 into their repressor forms and promotes the release of active Gli transcription factors from the Suppressor of Fused (SUFU) protein complex.[6] These active Gli proteins, primarily Gli1 and Gli2, translocate to the nucleus to activate the transcription of target genes.[3] Crucially, GLI1 is itself a target gene of the Hh pathway, creating a positive feedback loop that amplifies the signal.[3]

Gli1 activation, whether through canonical Hh signaling or non-canonical pathways (e.g., crosstalk with RAS-MAPK, PI3K-AKT), drives the expression of genes that regulate the cell cycle, such as Cyclin D1 , and cell survival, such as the anti-apoptotic protein Bcl-2 .[8][9]

Mechanism of Action: GANT61

GANT61 is a small molecule antagonist that directly targets the Gli1 and Gli2 transcription factors.[4][6] It acts downstream of SMO and SUFU, physically binding to the Gli1 protein and preventing it from associating with its target DNA promoters.[5][6] This action effectively blocks Gli-mediated transcription, leading to the downregulation of key target genes responsible for cell proliferation and survival.[5]

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. stemcell.com [stemcell.com]

- 5. tandfonline.com [tandfonline.com]

- 6. selleckchem.com [selleckchem.com]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Direct Gli1 Inhibition: Effects on Tumor Angiogenesis and Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Glioma-associated oncogene 1 (Gli1) is a terminal effector of the Hedgehog (Hh) signaling pathway, a critical regulator of cellular processes that, when aberrantly activated, contributes significantly to tumorigenesis. Gli1 drives the transcription of numerous genes implicated in cancer hallmarks, including uncontrolled proliferation, survival, angiogenesis, and metastasis.[1][2] Direct pharmacological inhibition of the Gli1 transcription factor, therefore, presents a compelling therapeutic strategy, particularly for cancers resistant to upstream pathway inhibitors (e.g., Smoothened inhibitors) due to non-canonical Gli1 activation.[1][3]

This technical guide explores the effects of direct Gli1 inhibition on tumor angiogenesis and metastasis. While several direct inhibitors have been identified, including Gli1-IN-1, detailed public data on its specific biological effects are limited.[4] Therefore, this document will use data from the well-characterized, potent Gli1 inhibitor, GANT-61, as a representative molecule to illustrate the downstream consequences of direct Gli1 antagonism.[5][6] We will detail the molecular mechanisms, summarize key quantitative data, provide exemplary experimental protocols, and visualize the complex biological relationships involved.

The Hedgehog/Gli1 Signaling Axis: A Key Oncogenic Driver

The Gli1 transcription factor is the final mediator of both canonical and non-canonical Hedgehog signaling.

-

Canonical Pathway: In the absence of Hh ligands (e.g., Sonic Hedgehog, SHh), the Patched (PTCH1) receptor inhibits the G-protein-coupled receptor, Smoothened (SMO). Upon ligand binding to PTCH1, this inhibition is lifted, allowing SMO to activate a cytoplasmic complex that ultimately leads to the nuclear translocation of active Gli1, which then initiates target gene transcription.[6][7]

-

Non-Canonical Pathways: Gli1 activity can also be stimulated independently of Hh ligands and SMO. This occurs through crosstalk with other major oncogenic pathways, including RAS-RAF-MEK-ERK, PI3K-AKT, and TGF-β, which can enhance Gli1 expression, stability, or nuclear localization.[1][2]

This convergence on Gli1 makes it a critical node for tumor progression. Direct Gli1 inhibitors, such as GANT-61, function by preventing Gli1 from binding to the promoter regions of its target genes, thereby blocking the transcription of pro-tumorigenic factors.[3][6]

Effects of Gli1 Inhibition on Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Gli1 promotes angiogenesis by directly regulating the transcription of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[8][9][10] Inhibition of Gli1 has been shown to significantly impair these processes.

The following table summarizes representative data on the anti-angiogenic effects of Gli1 inhibition, primarily using GANT-61 or genetic knockdown (shGli1) as a proxy.

| Parameter | Cancer Model | Treatment/Modification | Result | Reference |

| Microvessel Density | NSCLC Xenograft (NCI-H1299) | shGli1 vs. Control | Significant reduction in CD31+ microvessels | [11] |

| Endothelial Tube Formation | HUVECs (co-cultured) | Conditioned media from Gli1-knockdown NSCLC cells | Significant reduction in tube length and branch points | [8] |

| Endothelial Cell Migration | HUVECs | Conditioned media from Gli1-knockdown NSCLC cells | Significant inhibition of cell migration vs. control | [8] |

| Pro-Angiogenic Factors | Glioma Cells | Gli1 RNA-interference | Downregulation of VEGF mRNA and protein | [10] |

| Tumor Angiogenesis | NSCLC Xenograft | GANT-61 Treatment | Obvious suppression of tumor angiogenesis | [8] |

This assay assesses the ability of endothelial cells (e.g., HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®. It is a standard method to evaluate the pro- or anti-angiogenic potential of compounds or conditioned media.[12][13]

-

Preparation: Thaw BME on ice overnight at 4°C. Pre-chill a 96-well plate at 4°C.

-

Coating: Pipette 50 µL of thawed BME into each well of the pre-chilled 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in the desired experimental medium (e.g., basal medium containing the test inhibitor like GANT-61, or conditioned medium from tumor cells treated with the inhibitor).

-

Plating: Seed 1.0–1.5 x 10⁴ cells in 100 µL of medium onto the surface of the solidified BME gel in each well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

-

Analysis: Visualize and photograph the tube network in each well using a phase-contrast microscope. Quantify the results by measuring parameters such as total tube length, number of branch points, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analysis plugin).

Effects of Gli1 Inhibition on Tumor Metastasis

Metastasis is a multi-step process involving local invasion, intravasation, circulation, extravasation, and colonization at a distant site. Gli1 is a master regulator of this cascade. It promotes the Epithelial-Mesenchymal Transition (EMT)—a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties—by upregulating key EMT transcription factors like Snail.[2] Furthermore, Gli1 enhances invasion by increasing the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and chemokine receptors like CXCR4, which guide metastatic cells to distant organs.[10][14]

The following table summarizes representative data demonstrating the anti-metastatic effects of Gli1 inhibition.

| Parameter | Cancer Model | Treatment/Modification | Result | Reference |

| Cell Invasion | Breast Cancer (MDA-MB-231) | GANT-61 (20 µM) | ~50% reduction in invasion through Matrigel | [6] |

| Cell Migration | Esophageal SCC | Gli1 siRNA | Significant inhibition of cell migration | [15] |

| EMT Marker Expression | Colorectal Cancer Cells | Gli1 knockdown | Increased E-cadherin, decreased Vimentin & Snail | [16] |

| In Vivo Metastasis | Breast Cancer (4T1-Luc) | Gli1 overexpression vs. control | Significantly enhanced lung metastasis | [14] |

| Metastasis-Related Genes | Breast Cancer Cells | Gli1 overexpression | Upregulation of CXCR4 and CXCR7 | [14] |

This experimental model is used to study the later stages of metastasis, including tumor cell survival in circulation, extravasation, and colonization in a target organ, typically the lungs.

-

Cell Preparation: Culture tumor cells (e.g., MDA-MB-231 breast cancer cells) and treat with either a vehicle control or a Gli1 inhibitor (e.g., GANT-61) for a predetermined time. Alternatively, use cells with stable genetic modification (e.g., shGli1).

-

Harvesting and Counting: Harvest the cells using a non-enzymatic dissociation solution to preserve cell surface proteins. Wash with sterile, serum-free PBS, and resuspend to a final concentration of 2.5 x 10⁶ cells/mL in sterile PBS. Ensure a single-cell suspension.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old. Anesthetize the animals appropriately.

-

Injection: Using a 27-gauge needle, slowly inject 100 µL of the cell suspension (2.5 x 10⁵ cells) into the lateral tail vein of each mouse.

-

Monitoring: Monitor the mice regularly (e.g., weekly) for signs of distress and weight loss. If using luciferase-tagged cells, perform bioluminescence imaging (BLI) to track metastatic burden over time.

-

Endpoint Analysis: After a set period (e.g., 4-8 weeks), euthanize the mice. Harvest the lungs and other relevant organs.

-

Quantification:

-

Macroscopic: Count the number of visible metastatic nodules on the lung surface.

-

Histological: Fix the lungs in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Quantify the tumor area relative to the total lung area.

-

Bioluminescence: Quantify the total photon flux from the lung region as a measure of tumor burden.

-

References

- 1. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]

- 2. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological targeting of GLI1 inhibits proliferation, tumor emboli formation and in vivo tumor growth of inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gli1-mediated tumor cell-derived bFGF promotes tumor angiogenesis and pericyte coverage in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The GLI1 Splice Variant TGLI1 Promotes Glioblastoma Angiogenesis and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aberrant activation of Hedgehog/Gli1 pathway on angiogenesis in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ibidi.com [ibidi.com]

- 14. GLI1 orchestrates CXCR4/CXCR7 signaling to enhance migration and metastasis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gli-1 expression is associated with lymph node metastasis and tumor progression in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gli1 promotes colorectal cancer metastasis in a Foxm1-dependent manner by activating EMT and PI3K-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gli1-IN-1 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Gli1-IN-1 (also known as CBC-1), a potent inhibitor of the Gli1 transcription factor, a key component of the Hedgehog (Hh) signaling pathway. The provided protocols are based on published data and are intended to serve as a detailed guide for researchers utilizing this compound in preclinical mouse models of cancer.

Introduction to this compound

This compound is a derivative of Cynanbungeigenin C, a natural C21 steroid. It has demonstrated significant anti-cancer activity by directly targeting Gli1, the terminal effector of the Hedgehog signaling pathway. Aberrant activation of the Hh/Gli1 pathway is implicated in the development and progression of various cancers, making Gli1 a compelling therapeutic target. In vivo studies have shown that this compound can effectively suppress tumor growth in xenograft models, highlighting its potential as a therapeutic agent.

Data Presentation

The following tables summarize the available quantitative data for the in vivo administration of this compound and a well-characterized comparator, GANT61.

Table 1: In Vivo Dosage and Administration of this compound

| Compound | Dosage | Administration Route | Frequency | Duration | Mouse Model | Tumor Model | Reported Efficacy | Reference |

| This compound (CBC-1) | 50 mg/kg | Intraperitoneal (i.p.) | Once daily | 16 days | BALB/c nude mice | HT29 colorectal cancer xenograft | 68% tumor inhibition rate; decreased Gli1 protein expression. | [1] |

Table 2: Comparative In Vivo Data for the Gli1 Inhibitor GANT61

| Compound | Dosage | Administration Route | Frequency | Mouse Model | Tumor Model | Reported Efficacy |

| GANT61 | 50 mg/kg | Intraperitoneal (i.p.) | 3 days per week | Nude (NU/J) mice | SUM149 inflammatory breast cancer xenograft | Significant reduction in tumor growth. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the Hedgehog signaling pathway and a typical experimental workflow for an in vivo efficacy study.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the in vivo administration of this compound in a mouse xenograft model.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a sterile formulation of this compound suitable for intraperitoneal injection in mice.

Materials:

-

This compound (CBC-1) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 400 (PEG400), sterile

-

Tween 80, sterile

-

0.9% Sodium Chloride (Saline), sterile

-

Sterile, light-protected microcentrifuge tubes or vials

-

Sterile syringes and needles

Procedure: Note: The exact vehicle composition for this compound was not specified in the primary literature. The following is a standard vehicle formulation for poorly soluble compounds, including steroid derivatives, for in vivo use. It is highly recommended to perform a small-scale solubility test first.

-

Calculate the required amount of this compound: Based on the number of mice, the dosage (50 mg/kg), and the dosing volume (e.g., 100 µL per 20g mouse), calculate the total amount of this compound needed.

-

Prepare the vehicle solution: In a sterile tube, prepare the vehicle solution. A common formulation is:

-

10% DMSO

-

40% PEG400

-

5% Tween 80

-

45% Saline (0.9% NaCl)

-

Vortex thoroughly to ensure a homogenous solution.

-

-

Dissolve this compound:

-

Weigh the calculated amount of this compound powder and place it in a sterile, light-protected container.

-

First, add the required volume of DMSO to the powder and vortex until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Sequentially add the PEG400, Tween 80, and finally the saline, vortexing well after each addition to maintain a clear solution.

-

-

Final Concentration: The final concentration of the dosing solution should be calculated to deliver 50 mg/kg in the desired injection volume. For a 20g mouse receiving a 100 µL injection, the concentration would be 10 mg/mL.

-

Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C, protected from light, and bring to room temperature before injection. Visually inspect for any precipitation before use.

Protocol 2: In Vivo Administration of this compound in a Colorectal Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an HT29 colorectal cancer xenograft mouse model.

Materials and Animals:

-

BALB/c nude mice (female, 6-8 weeks old)

-

HT29 human colorectal cancer cells

-

Matrigel® (or similar basement membrane matrix)

-

Sterile PBS

-

Prepared this compound formulation (from Protocol 1)

-

Vehicle control solution (from Protocol 1)

-

Calipers for tumor measurement

-

Animal scale

-

Sterile syringes (1 mL) and needles (27-30 gauge) for injection

Procedure:

-

Cell Preparation and Tumor Implantation:

-

Culture HT29 cells under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

-

Tumor Growth and Animal Randomization:

-

Allow the tumors to grow until they reach a palpable size (e.g., approximately 100-150 mm³).

-

Measure tumor volume using calipers with the formula: Volume = (Width² x Length) / 2.

-

Randomize the mice into two groups (n=8-10 per group) with similar average tumor volumes:

-

Group 1: Vehicle Control

-

Group 2: this compound (50 mg/kg)

-

-

-

Drug Administration:

-

Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection once daily.

-

The injection volume should be consistent, typically 100 µL for a 20g mouse (adjust based on body weight, e.g., 5 µL/g).

-

Continue treatment for 16 consecutive days.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and mouse body weight 2-3 times per week throughout the study.

-

Monitor the animals daily for any signs of toxicity or distress.

-

-

Study Endpoint and Tissue Collection:

-

At the end of the 16-day treatment period, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors and measure their final weight.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen for protein analysis (e.g., Western blot for Gli1) or fixed in formalin for immunohistochemistry.

-

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare and laboratory safety. The provided vehicle formulation is a standard suggestion and may require optimization for this compound.

References

Application Notes: Preparing Gli1-IN-1 Stock Solutions

Introduction

Gli1-IN-1, also known as CBC-1, is a potent inhibitor of the Glioma-associated oncogene 1 (GLI1) transcription factor.[1][2][3] GLI1 is a key effector of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development that can become aberrantly reactivated in various cancers to promote proliferation, survival, and metastasis.[4][5][6] By targeting GLI1, this compound effectively suppresses the Hedgehog pathway, demonstrating an IC50 of 1.3 μM.[1][2][7] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for laboratory research, ensuring consistency and reproducibility in experimental settings.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for accurate preparation of stock solutions.

| Property | Data | Reference |

| Compound Name | This compound (CBC-1) | [1][2] |

| Molecular Weight | 736.94 g/mol | [2] |

| CAS Number | 2923907-92-8 | [2] |

| Mechanism of Action | Inhibitor of GLI1 | [1][3] |

| Primary Pathway | Hedgehog (Hh) Signaling | [1][7] |

| Reported IC50 | 1.3 μM (Hh Pathway) | [1][2][7] |

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation. Its dysregulation is implicated in numerous cancers. In the absence of a Hedgehog ligand ("OFF" state), the receptor Patched (PTCH) inhibits the G-protein-coupled receptor Smoothened (SMO). This allows for the phosphorylation and subsequent proteasomal processing or degradation of GLI transcription factors, keeping the pathway inactive.

Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH ("ON" state), the inhibition of SMO is lifted. Activated SMO prevents the degradation of GLI proteins, which then translocate to the nucleus. Inside the nucleus, GLI1 acts as a transcriptional activator for Hh target genes, including PTCH1 and GLI1 itself, driving cell growth and proliferation.[5][8][9] this compound acts at the terminal end of this cascade by directly inhibiting the transcriptional activity of GLI1.

Figure 1. Hedgehog Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

Materials and Equipment

-

This compound powder (CAS: 2923907-92-8)

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is standard for small molecule inhibitors. While this compound is reported to have good water solubility, preparing the primary stock in DMSO ensures maximum stability and solubility for long-term storage.

Calculation: To prepare a 10 mM stock solution, the required volume of DMSO must be calculated based on the mass of the this compound powder.

-

Formula: Volume (L) = Mass (g) / (Molar Weight ( g/mol ) × Concentration (mol/L))

-

Example for 1 mg of this compound:

-

Mass = 0.001 g

-

Molar Weight = 736.94 g/mol

-

Concentration = 0.010 mol/L

-

Volume (L) = 0.001 / (736.94 × 0.010) = 0.0001357 L

-

Volume (µL) = 135.7 µL

-

Protocol Steps:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

-

Add Solvent: Using the calculation above, add the precise volume of DMSO (e.g., 135.7 µL for 1 mg) to the tube.

-

Dissolve: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if particulates are visible.

-

Aliquot: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Label and Store: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store immediately as recommended below.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or experimental buffer.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

-

Perform a 1:1000 dilution.

-

For 1 mL of final working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

-

Mix thoroughly by gentle pipetting or vortexing before adding to cells. Note: The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Recommended Stability | Notes |

| Solid Powder | -20°C | Up to 12 months | Store in a desiccator, protected from light. |

| Stock Solution | -20°C | Up to 1 month | For short-term storage. |

| (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage.[10] |

Crucial Handling Notes:

-

Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is mandatory to preserve its stability.[11]

-

Hygroscopic DMSO: Use newly opened or properly stored anhydrous DMSO, as absorbed water can affect compound solubility and stability.[10][12]

Experimental Workflow Visualization

The following diagram outlines the standard workflow for preparing this compound solutions for experimental use.

Figure 2. Workflow for Preparation of this compound Solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 2923907-92-8 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are GLI1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and inhibition of GLI1 protein in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GLI1 Fusion Protein Ag27832 | Proteintech [ptglab.com]

- 12. medchemexpress.com [medchemexpress.com]

Application of Gli1-IN-1 in Pancreatic and Medulloblastoma Cancer Cell Lines: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gli1-IN-1, also known as CBC-1, is a selective inhibitor of the Glioma-associated oncogene homolog 1 (Gli1) transcription factor. Gli1 is a key effector of the Hedgehog (Hh) signaling pathway, which is frequently dysregulated in various malignancies, including pancreatic cancer and medulloblastoma. Aberrant activation of the Hh pathway, and consequently Gli1, drives the expression of target genes involved in cell proliferation, survival, and differentiation, contributing to tumorigenesis and therapeutic resistance. This compound offers a targeted approach to inhibit this pathway downstream of the Smoothened (SMO) receptor, providing a potential therapeutic strategy for cancers with either canonical or non-canonical Hh pathway activation.

These application notes provide an overview of the use of this compound in relevant cancer cell lines and offer detailed protocols for key experimental assays. Due to the limited availability of specific data for this compound in pancreatic and medulloblastoma cell lines, representative data and protocols for the well-characterized Gli1/2 inhibitor, GANT61, are also included to provide a comprehensive guide for researchers.

Mechanism of Action

The Hedgehog signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation in cancer leads to the activation of GLI transcription factors (Gli1, Gli2, and Gli3). In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO). Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI proteins, which in turn regulate the transcription of target genes.

In many cancers, including pancreatic ductal adenocarcinoma (PDAC), GLI1 can also be activated through non-canonical, SMO-independent mechanisms, often involving pathways such as KRAS and TGF-β.[1][2] this compound directly targets the GLI1 transcription factor, preventing it from binding to DNA and activating the transcription of its target genes. This downstream inhibition is advantageous as it can overcome resistance mechanisms associated with mutations in upstream components like SMO.

Signaling Pathway Diagram

Caption: Hedgehog Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| PANC-1 | Pancreatic Adenocarcinoma | GANT58 | ~5 µM | [1] |

| 22Rv1 | Prostate Carcinoma | GANT58 | ~5 µM | [1] |

| HSC3 | Oral Squamous Cell Carcinoma | GANT61 | 36 µM | [5] |

| Various Cell Lines | Multiple Cancer Types | GANT61 | 5 - 15 µM | [5] |

| Daoy | Medulloblastoma | GANT61 & Cisplatin | 30.02 µM (for Cisplatin) | [6] |

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the efficacy of Gli1 inhibitors. These protocols are based on established methodologies and can be adapted for use with this compound.

Cell Viability Assay (MTT-Based)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Pancreatic (e.g., PANC-1, AsPC-1) or medulloblastoma (e.g., Daoy, D283) cancer cell lines

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM). Also, prepare a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Gli1 and Downstream Targets

This protocol is used to assess the effect of this compound on the protein levels of Gli1 and its downstream targets (e.g., Bcl-2, Cyclin D1).

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Gli1, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Experimental Workflow Diagrams

Caption: Workflow for a Cell Viability Assay.

Caption: Workflow for an Apoptosis Assay.

Caption: Workflow for Western Blot Analysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Cell Viability in Control | Cell density too low/high; Contamination | Optimize seeding density; Check for contamination. |

| Inconsistent Results | Pipetting errors; Uneven cell seeding | Use a multichannel pipette; Ensure a single-cell suspension before seeding. |

| High Background in Western Blot | Insufficient blocking; Antibody concentration too high | Increase blocking time; Optimize primary and secondary antibody concentrations. |

| No Signal in Western Blot | Insufficient protein loaded; Inactive antibody | Increase protein amount; Use a fresh antibody aliquot. |

| Low Percentage of Apoptotic Cells | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment. |

Conclusion

This compound is a promising tool for investigating the role of the Hedgehog/Gli1 signaling pathway in pancreatic and medulloblastoma cancers. The provided protocols and data offer a framework for researchers to design and execute experiments to evaluate the efficacy and mechanism of action of this inhibitor. Further studies are warranted to establish specific dose-responses and effects in a broader range of relevant cancer cell lines.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of GLI sensitizes medulloblastoma cells to mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Gli1 Target Genes after Gli1-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Western blot analysis of key target genes of the transcription factor Gli1, following treatment with the inhibitor Gli1-IN-1. This document outlines the underlying signaling pathway, a comprehensive experimental workflow, and methods for data interpretation.

Introduction to the Hedgehog Signaling Pathway and Gli1

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway has been implicated in the development and progression of various cancers.[2][3] The Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3) are the terminal effectors of the Hh pathway.[4] Specifically, Gli1 acts primarily as a transcriptional activator, and its expression is a reliable indicator of Hh pathway activation.[4] Gli1 regulates the transcription of numerous target genes involved in cell proliferation, survival, and differentiation, including Patched1 (Ptch1) and B-cell lymphoma 2 (Bcl-2).[4]

This compound is a small molecule inhibitor that targets Gli1, thereby blocking the transcriptional activation of its downstream target genes.[5] This makes this compound a valuable tool for studying the functional role of Gli1 in cancer and a potential therapeutic agent. Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate.[6] This protocol details the use of Western blotting to assess the efficacy of this compound in downregulating the protein expression of its target genes.

Hedgehog Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound. In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smoothened (Smo), leading to the proteolytic processing of Gli proteins into their repressor forms.[2] Upon ligand binding, this inhibition is lifted, allowing Smo to activate the Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes. This compound directly inhibits the transcriptional activity of Gli1 in the nucleus.

Western Blot Experimental Workflow

The diagram below outlines the major steps involved in the Western blot analysis of Gli1 target genes following treatment with this compound.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Culture your cancer cell line of choice (e.g., pancreatic, medulloblastoma, or another cell line with an active Hedgehog pathway) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

Protein Extraction

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.[7]

-

Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

-

Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Based on the concentrations, normalize the samples with lysis buffer to ensure equal protein loading in the subsequent steps.

SDS-PAGE

-

Prepare protein samples by mixing the desired amount of protein (typically 20-30 µg) with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-20% precast polyacrylamide gel.

-

Perform electrophoresis in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer

-

Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in 1x transfer buffer.

-

Assemble the transfer stack (sandwich) and perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer is performed at 100 V for 1-2 hours at 4°C.[6]

Immunodetection

-

Following transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:

-

Rabbit anti-Gli1 (1:1000)

-

Rabbit anti-Ptch1 (1:1000)

-

Mouse anti-Bcl2 (1:1000)

-

Mouse anti-β-actin or anti-GAPDH (1:5000) as a loading control.

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in the blocking buffer (1:2000 to 1:5000) for 1 hour at room temperature.[1]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (β-actin or GAPDH).

Data Presentation

The following table presents illustrative quantitative data from a Western blot analysis showing the dose-dependent effect of this compound on the protein expression of Gli1 target genes. The data is normalized to the loading control and expressed as a fold change relative to the vehicle control (0 µM this compound).

| Treatment (this compound) | Gli1 Protein Level (Fold Change) | Ptch1 Protein Level (Fold Change) | Bcl2 Protein Level (Fold Change) |

| 0 µM (Vehicle) | 1.00 | 1.00 | 1.00 |

| 5 µM | 0.65 | 0.72 | 0.78 |

| 10 µM | 0.38 | 0.45 | 0.52 |

| 20 µM | 0.15 | 0.21 | 0.28 |

Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of the experiment.

Logical Relationship of this compound Action

The following diagram illustrates the logical relationship between the application of this compound and the expected downstream effects on Gli1 target gene expression.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |

| Insufficient protein loaded | Increase the amount of protein loaded per well. | |

| Inefficient protein transfer | Optimize transfer time and voltage. Check transfer with Ponceau S stain. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |

| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Try a different antibody clone. |

| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |

References

- 1. bosterbio.com [bosterbio.com]

- 2. Hedgehog Pathway and GLI1 Isoforms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Signaling and Truncated GLI1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. origene.com [origene.com]

- 7. bio-rad.com [bio-rad.com]

Application Notes and Protocols for Quantitative PCR (qPCR) to Measure Gli1-IN-1 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is largely quiescent in adult tissues.[1] Aberrant reactivation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[2][3][4] The Glioma-associated oncogene homolog 1 (GLI1) is a zinc-finger transcription factor that acts as the terminal effector of the Hh pathway.[5][6] Upon pathway activation, GLI1 translocates to the nucleus and drives the expression of target genes responsible for cell proliferation, survival, and differentiation.[1][2]

Gli1-IN-1 is a chemical inhibitor that directly targets GLI1, aiming to suppress its transcriptional activity.[7] This makes this compound a promising therapeutic agent for cancers driven by Hedgehog pathway dysregulation. A reliable method to quantify the efficacy of this compound is essential for its preclinical and clinical development. Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes. By quantifying the mRNA levels of direct GLI1 downstream targets, researchers can accurately assess the biological activity and dose-response of this compound.

This document provides a detailed protocol for using qPCR to measure the inhibitory effect of this compound on the Hedgehog signaling pathway.

Principle of the Assay

The efficacy of this compound is determined by measuring its ability to inhibit the transcriptional activation of GLI1 target genes. In a cell line with a constitutively active or ligand-stimulated Hedgehog pathway, GLI1 will be actively transcribing genes such as Patched1 (PTCH1), Patched2 (PTCH2), and Hedgehog Interacting Protein (HHIP).[8]

Treatment with this compound is expected to block GLI1 function, leading to a dose-dependent decrease in the mRNA levels of these target genes. This change in gene expression is quantified using reverse transcription qPCR (RT-qPCR). The workflow involves treating cancer cells with this compound, isolating total RNA, reverse transcribing the RNA into complementary DNA (cDNA), and then performing qPCR with specific primers for GLI1 target genes. The relative expression levels are normalized to a stable housekeeping gene to determine the fold change in expression, which directly correlates with the inhibitor's efficacy.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical Hedgehog signaling pathway and the specific point of intervention for this compound.

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on nuclear GLI1.

Experimental Workflow

The following diagram outlines the major steps in the qPCR-based assessment of this compound efficacy.

Caption: Experimental workflow for measuring this compound efficacy using qPCR.

Detailed Experimental Protocol

This protocol is designed for assessing this compound in a cancer cell line known to have an active Hedgehog pathway.

Materials and Reagents

-

Cell Line: A suitable cancer cell line with an active Hh pathway (e.g., Daoy medulloblastoma, PANC-1 pancreatic cancer cells).

-

Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents: this compound, DMSO (vehicle control), Recombinant SHH protein (optional, for pathway stimulation).

-

RNA Isolation: RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol).

-

cDNA Synthesis: Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, High-Capacity cDNA Reverse Transcription Kit).[9]

-

qPCR: SYBR Green qPCR Master Mix, nuclease-free water.[8][9]

-

Primers: Forward and reverse primers for target genes (PTCH1, HHIP) and a housekeeping gene (GAPDH, TBP).

Primer Design

Primers should be designed to span an exon-exon junction to prevent amplification of genomic DNA.

| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Human PTCH1 | GCTACGGGTGCTCGCTATGT | CGGACAGTGTTGAGGAGGTT |

| Human HHIP | CCTCTGGTTGCTTTTGCGTC | TCAGGAAGGAGCAGTTCACCTT |

| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | TTGAGGGTCAATGAAGGGGTC |

| Human TBP | TGCACAGGAGCCAAGAGTGAA | CACATCACAGCTCCCCACCA |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Cell Culture and Treatment

-

Culture cells under standard conditions (37°C, 5% CO2).

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 µM to 50 µM. Prepare a vehicle control using the same final concentration of DMSO.

-

(Optional) If the cell line requires pathway stimulation, starve cells in low-serum media for 4-6 hours, then treat with a recombinant SHH ligand (e.g., 100 nM) along with the inhibitor or vehicle.

-

Remove old media and add the media containing the different concentrations of this compound or vehicle control.

-

Incubate for a predetermined time, typically 24 to 48 hours, which is sufficient to observe changes in mRNA transcription.

RNA Isolation and cDNA Synthesis

-

After incubation, wash cells with PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.[9]

Quantitative PCR (qPCR)

-

Prepare the qPCR reaction mix. For a 20 µL reaction:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

Run the qPCR plate on a real-time PCR system using a standard cycling program.[10]

-

Initial Denaturation: 95°C for 10 min

-

40 Cycles:

-

95°C for 15 sec

-

60°C for 1 min

-

-

Melt Curve Analysis: To verify amplicon specificity.[10]

-

-

Run each sample in triplicate for technical reproducibility. Include no-template controls (NTC) to check for contamination.

Data Analysis

-

Collect the cycle threshold (Ct) values for each reaction.

-